Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate
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Overview
Description
Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate is an organic compound that belongs to the class of nitro-substituted pyrroles. This compound is characterized by the presence of a nitro group attached to the pyrrole ring, which is further connected to a propenoate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the nitro group.
Methyl 3-(1H-pyrrol-2-yl)acrylate: Similar structure but with different substituents on the pyrrole ring.
Uniqueness
Methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62427-34-3 |
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Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-3-6-2-4-7(9-6)10(12)13/h2-5,9H,1H3 |
InChI Key |
SLNLQAUVXGTRKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(N1)[N+](=O)[O-] |
Origin of Product |
United States |
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